Flame Retardancy Performance: N-Allyl-P,P-Diphenylphosphinic Amide (DCA) vs. Diphenyl Allylphosphoramidate (DPCA) in Epoxy Resin Composites
In a direct head-to-head study comparing two novel phosphorus–nitrogen flame retardants synthesized from diphenylphosphinamide precursors, the derivative N-allyl-P,P-diphenylphosphinic amide (DCA) demonstrated superior fire safety performance over diphenyl allylphosphoramidate (DPCA) when incorporated into epoxy resin (EP) at equivalent 5 wt% loading. DCA achieved a Limiting Oxygen Index (LOI) of 31.6%, compared to 27.1% for DPCA and approximately 19–20% for neat EP [1]. Concurrently, the peak heat release rate (PHRR) was reduced by 36.69% for EP-5 wt% DCA and 40.69% for EP-5 wt% DPCA relative to unmodified EP [1]. This data establishes that the allyl-substituted diphenylphosphinamide scaffold (DCA) provides a quantifiable enhancement in oxygen index over the phosphoramidate comparator, a distinction directly attributable to the P–N bonding architecture in the parent amide.
| Evidence Dimension | Limiting Oxygen Index (LOI) at 5 wt% loading in epoxy resin |
|---|---|
| Target Compound Data | 31.6% (DCA, N-allyl-P,P-diphenylphosphinic amide derived from diphenylphosphinamide) |
| Comparator Or Baseline | 27.1% (DPCA, diphenyl allylphosphoramidate); ~19–20% (neat EP baseline) |
| Quantified Difference | DCA LOI is 4.5 percentage points higher than DPCA; both exceed neat EP by >8 percentage points |
| Conditions | Combustion testing per standard oxygen index method; epoxy resin composites fabricated with 5 wt% additive |
Why This Matters
A higher LOI value directly correlates with reduced flammability, making DCA-based formulations the preferred choice for applications requiring stringent fire safety compliance where a 4.5% LOI advantage over DPCA is operationally significant.
- [1] Jiang, D.; Xu, H.; Lv, S.; Jiang, D.; Cui, S.; Sun, S.; Song, X.; He, S.; Zhang, J. Fabrication of Two Multifunctional Phosphorus–Nitrogen Flame Retardants Toward Improving the Fire Safety of Epoxy Resin. e-Polymers 2022, 22 (1), 430–444. View Source
